5-(3-chlorophenyl)-2,3-dihydro-1H-indole
Description
Contextual Significance of the Dihydro-1H-Indole Scaffold in Medicinal Chemistry and Drug Discovery
The indole (B1671886) ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities. rsc.orgmdpi.com Its hydrogenated variant, the 2,3-dihydro-1H-indole, commonly known as indoline (B122111), retains and sometimes enhances this biological relevance. acs.org The indoline core is a versatile structural motif found in numerous bioactive molecules and is a key target for organic and medicinal chemists aiming to develop new therapeutic agents. evitachem.comnih.gov
The significance of the dihydro-1H-indole scaffold stems from its unique three-dimensional structure, which allows it to mimic the structures of various proteins and interact with multiple biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. acs.org This versatility has led to the development of dihydroindole derivatives with a wide spectrum of pharmacological applications. Researchers have successfully incorporated this scaffold into compounds designed as anticancer agents, inhibitors of the PD-1/PD-L1 interaction for immunotherapy, and potential treatments for tuberculosis by inhibiting key mycobacterial enzymes. acs.orgnih.gov For instance, certain 4-arylindoline derivatives have shown promise as potent immunomodulators, while other complex indoline-containing structures are being investigated for their ability to reactivate p53 in cancer cells. acs.orgnih.gov
The following table provides examples of bioactive compounds containing the indole or dihydroindole scaffold, illustrating the breadth of their therapeutic potential.
| Compound Class/Example | Scaffold | Therapeutic Area/Biological Activity |
| Spirothiazolidinone derivatives of 5-fluoro-3-phenyl-1H-indole | Indole | Antitubercular (inhibition of M. tuberculosis H37Rv) nih.gov |
| 1-Benzyl-3-[4-aryl-1-piperazinyl]carbonyl-1H-indoles | Indole | Potential ligands for D4 dopamine (B1211576) receptors nih.gov |
| 1-(2-fluorobenzoyl)-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide (GSK2) | Dihydro-1H-indole | Inhibitor of Mtb tryptophan synthase (anti-tubercular) nih.gov |
| 4-Arylindoline derivatives | Dihydro-1H-indole | Inhibitors of the PD-1/PD-L1 interaction (cancer immunotherapy) acs.org |
| Spirooxindoles (containing a hydrogenated indole core) | Dihydro-1H-indole | MDM2 inhibitors (anticancer) acs.org |
This table is interactive and can be sorted by column.
Rationale for Investigating Halogenated Dihydroindole Derivatives in Modern Pharmaceutical Research
The introduction of halogen atoms, such as chlorine, into a drug candidate's structure is a well-established and powerful strategy in medicinal chemistry. This modification can profoundly influence a molecule's physicochemical properties and, consequently, its biological activity. Halogenation is not merely an arbitrary addition but a deliberate design choice to optimize a compound's therapeutic potential.
One of the primary reasons for halogenation is to enhance a molecule's lipophilicity (its ability to dissolve in fats and lipids). Increased lipophilicity can improve a compound's absorption, distribution, and ability to permeate biological membranes, such as the blood-brain barrier or cell membranes, to reach its intracellular target. Furthermore, halogens can significantly alter the electronic properties of a molecule. The chlorine atom on the phenyl ring of 5-(3-chlorophenyl)-2,3-dihydro-1H-indole, for example, acts as an electron-withdrawing group, which can modulate the compound's binding affinity and selectivity for its target protein. These electronic effects can lead to stronger and more specific interactions, such as halogen bonding, with amino acid residues in the target's binding pocket.
This strategy has been successfully employed in the development of various therapeutics. For instance, research into complex spiro-indoline derivatives has shown that a chlorofluorophenyl substituent is critical for potent inhibition of the MDM2-p53 protein-protein interaction, a key target in cancer therapy. acs.org Similarly, studies on other heterocyclic scaffolds have demonstrated that the inclusion of a chlorophenyl group can confer significant antitumor properties. researchgate.net Therefore, the investigation of halogenated dihydroindoles like the title compound is driven by the high probability of discovering enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Research Objectives and Scope for In-depth Academic Studies of this compound
While extensive research exists for the parent aromatic compound, 5-(3-chlorophenyl)-1H-indole, particularly as an anticancer agent, specific in-depth academic studies focusing solely on its dihydro- derivative are less prevalent in publicly accessible literature. evitachem.com However, based on the established significance of the dihydroindole scaffold and the strategic use of halogenation, the primary research objectives for a thorough investigation of this compound can be clearly defined.
The principal objectives would encompass synthesis, characterization, and comprehensive biological evaluation. A primary goal would be to establish efficient and scalable synthetic pathways, likely involving the chemical reduction of the corresponding indole precursor. nih.gov This would be followed by complete spectroscopic and physicochemical characterization to confirm the structure and purity of the compound.
The core of the research would be its biological screening. Key research aims would include:
Antiproliferative Activity: Evaluating the compound's efficacy against a panel of human cancer cell lines to determine if it retains or exceeds the anticancer potential of its aromatic parent. rsc.orgevitachem.com
Mechanism of Action Studies: If antiproliferative activity is confirmed, subsequent studies would aim to elucidate the molecular mechanism, investigating potential targets such as protein kinases, tubulin polymerization, or key signaling pathways like the MDM2-p53 axis. nih.govacs.org
Structure-Activity Relationship (SAR) Analysis: Using the title compound as a reference, SAR studies would be conducted by synthesizing analogs with different substituents on the phenyl or indole rings to understand the precise contribution of the 3-chlorophenyl group to its biological activity. evitachem.com
Exploration of Other Therapeutic Areas: Given the broad bioactivity of the indoline scaffold, the compound would likely be screened for other potential applications, including as an immunomodulatory agent or for activity against neurological or microbial targets. acs.orgnih.gov
The initial data generated in such a study would typically include the compound's fundamental chemical properties, as outlined in the comparative table below.
| Property | 5-(3-chlorophenyl)-1H-indole (Parent Compound) | This compound (Target Compound) |
| Molecular Formula | C₁₄H₁₀ClN | C₁₄H₁₂ClN |
| Molecular Weight | ~227.69 g/mol | ~229.71 g/mol |
| Appearance | Crystalline Solid evitachem.com | Expected to be solid or oil |
| Key Structural Feature | Aromatic Indole Ring evitachem.com | Saturated Pyrrole (B145914) Ring (Indoline) |
This table is interactive and can be sorted by column.
Structure
3D Structure
Properties
IUPAC Name |
5-(3-chlorophenyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-5,8-9,16H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCCMFIOGZWBKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 3 Chlorophenyl 2,3 Dihydro 1h Indole and Analogues
Classical Approaches for Dihydroindole Ring Construction
The synthesis of the dihydroindole core has historically relied on several named reactions, originally developed for the construction of the aromatic indole (B1671886) ring, which can be adapted for dihydroindole synthesis through subsequent reduction or modification of starting materials. These classical methods, while foundational, often require harsh reaction conditions.
Key classical syntheses applicable to the dihydroindole framework include:
Fischer Indole Synthesis: While primarily a method for indole synthesis, the resulting indole can be reduced to the corresponding dihydroindole. The synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions.
Madelung Synthesis: This method involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. wikipedia.orgquimicaorganica.org The initial product is an indole, which can then be reduced. A modified, one-pot procedure has been developed for the synthesis of 1,2-disubstituted-3-tosyl and 1,2-disubstituted-3-cyanoindoles from N-(o-tolyl)benzamides. nih.gov
Reissert Indole Synthesis: This synthesis involves the reaction of ortho-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate, which then undergoes reductive cyclization to yield an indole-2-carboxylic acid. wikipedia.orgresearchgate.netyoutube.com The indole can be subsequently reduced.
Bartoli Indole Synthesis: This reaction provides a direct route to substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgonlineorganicchemistrytutor.comsynarchive.comjk-sci.comrsc.org The presence of a bulky ortho substituent is often necessary for good yields. wikipedia.orgjk-sci.com
Larock Indole Synthesis: This palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne is a versatile method for preparing indoles that can be reduced to dihydroindoles. wikipedia.orgnih.govrsc.orgub.edusynarchive.com
Hemetsberger Indole Synthesis: This thermal decomposition of a 3-aryl-2-azido-propenoic ester leads to an indole-2-carboxylic ester. semanticscholar.orgwikipedia.orgresearchgate.netnih.govsynarchive.com
Nenitzescu Indole Synthesis: This method involves the reaction of a benzoquinone with a β-aminocrotonic ester to form a 5-hydroxyindole (B134679) derivative. wikipedia.orgsynarchive.comnumberanalytics.comresearchgate.netyoutube.com
These classical methods laid the groundwork for the development of more efficient and versatile strategies for constructing the dihydroindole ring system.
Contemporary and Green Synthesis Strategies for Dihydroindole Derivatives
Modern synthetic chemistry has seen a shift towards more efficient, selective, and environmentally benign methodologies. The synthesis of dihydroindoles has benefited significantly from these advancements, with palladium-catalyzed reactions, reduction-based methods, and multicomponent reactions emerging as powerful tools.
Palladium-Catalyzed Synthetic Routes for Dihydroindole Cores
Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-nitrogen bonds, providing efficient pathways to complex molecular architectures. The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a prominent example. acs.orgwikipedia.orgmdpi.comlibretexts.org This reaction is instrumental in synthesizing aryl-substituted indoles and dihydroindoles. For instance, iterative Suzuki couplings have been employed to create indole oligomers. acs.org A hydroboration/Suzuki-Miyaura coupling sequence has been developed for the functionalization of the C-3β position of vinyl indoles. nih.gov
Reduction-Based Methodologies from Indole or Oxindole (B195798) Precursors to Dihydroindoles
The reduction of indoles or their oxidized counterparts, oxindoles, represents a direct and widely used approach for the synthesis of dihydroindoles.
Reduction of Indoles: The aromaticity of the indole ring makes its reduction challenging. However, various methods have been developed to achieve this transformation.
Catalytic Hydrogenation: This method often employs catalysts like platinum on carbon (Pt/C) in the presence of an acid activator. nih.gov A challenge with this approach is the potential for over-reduction to octahydroindole. nih.gov
Transfer Hydrogenation: This technique offers a milder alternative to high-pressure hydrogenation. A notable example is the Pd/C-catalyzed transfer hydrogenation of N-H indoles using trifluoroethanol and tetrahydroxydiboron (B82485) as the hydrogen source, which provides good to excellent yields of N-H indolines. nih.govrsc.org A metal-free asymmetric transfer hydrogenation of unprotected indoles has also been achieved using a catalyst derived from HB(C6F5)2 and (S)-tert-butylsulfinamide with ammonia (B1221849) borane (B79455) as the hydrogen source. acs.orgacs.org
Chemical Reduction: Reagents like sodium cyanoborohydride in acetic acid can effectively reduce indoles to dihydroindoles. chemicalbook.com For example, 6-chloro-1H-indole can be reduced to 6-chloro-2,3-dihydro-1H-indole using this method. chemicalbook.com
Reduction of Oxindoles: The reduction of the carbonyl group in oxindoles provides another route to dihydroindoles. This can be achieved using various reducing agents, including lithium aluminum hydride (LiAlH4) or borane (BH3) complexes.
Multicomponent Reaction Strategies for Dihydroindole Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and atom economy. While specific MCRs for the direct synthesis of 5-(3-chlorophenyl)-2,3-dihydro-1H-indole are not extensively documented, the general principles of MCRs are applied to construct the core dihydroindole scaffold. The Ugi and Passerini reactions are powerful MCRs that can be conceptually applied to generate highly substituted heterocyclic systems, including derivatives that could be precursors to functionalized dihydroindoles.
Targeted Synthesis of this compound: Design and Optimization
The targeted synthesis of this compound typically involves a convergent strategy, where the dihydroindole core and the 3-chlorophenyl substituent are introduced in separate steps. A common and effective approach is the Suzuki-Miyaura coupling reaction.
A plausible synthetic route would involve:
Synthesis of a 5-halo-2,3-dihydro-1H-indole: This can be achieved by the reduction of the corresponding 5-haloindole. For example, 5-bromoindole (B119039) can be reduced to 5-bromo-2,3-dihydro-1H-indole.
Suzuki-Miyaura Coupling: The resulting 5-bromo-2,3-dihydro-1H-indole can then be coupled with 3-chlorophenylboronic acid in the presence of a palladium catalyst and a base to yield the target compound, this compound.
Optimization of this synthesis would involve screening various palladium catalysts, ligands, bases, and solvents to maximize the yield and purity of the final product.
Synthetic Routes for Related Chlorinated Dihydroindole Analogues
The synthetic strategies for this compound can be adapted to produce a variety of other chlorinated dihydroindole analogues.
Synthesis of 4-chloro-2,3-dihydro-1H-indole: This can be achieved through the cyclization of appropriate precursors. For instance, 4-chloro-2-phenyl-1H-indole has been synthesized from 2-alkynyl-3-haloanilides. rsc.org Subsequent reduction would yield the corresponding dihydroindole.
Synthesis of 6-chloro-2,3-dihydro-1H-indole: This compound can be prepared by the reduction of 6-chloro-1H-indole using sodium cyanoborohydride in acetic acid. chemicalbook.com The starting 6-chloro-1H-indole can be synthesized from 6-chloro-1H-indole-2,3-dione. sigmaaldrich.com
Synthesis of 7-chloro-2,3-dihydro-1H-indole: The Bartoli indole synthesis is particularly well-suited for the preparation of 7-substituted indoles, which can then be reduced. wikipedia.orgrsc.org
The synthesis of these and other chlorinated analogues often relies on the availability of the corresponding chlorinated indole or oxindole precursors. The choice of synthetic route is dictated by the position of the chlorine atom and the desired substitution pattern on the dihydroindole ring.
Data Tables
Table 1: Classical Indole Syntheses Adaptable for Dihydroindole Preparation
| Synthesis Name | Key Reactants | Typical Product | Reference |
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Indole | nih.gov |
| Madelung Synthesis | N-phenylamide | Indole | wikipedia.orgquimicaorganica.org |
| Reissert Indole Synthesis | o-nitrotoluene, Diethyl oxalate | Indole-2-carboxylic acid | wikipedia.orgresearchgate.netyoutube.com |
| Bartoli Indole Synthesis | o-substituted nitroarene, Vinyl Grignard | Substituted Indole | wikipedia.orgonlineorganicchemistrytutor.comsynarchive.comjk-sci.comrsc.org |
| Larock Indole Synthesis | o-iodoaniline, Disubstituted alkyne | Substituted Indole | wikipedia.orgnih.govrsc.orgub.edusynarchive.com |
| Hemetsberger Indole Synthesis | 3-aryl-2-azido-propenoic ester | Indole-2-carboxylic ester | semanticscholar.orgwikipedia.orgresearchgate.netnih.govsynarchive.com |
| Nenitzescu Indole Synthesis | Benzoquinone, β-aminocrotonic ester | 5-hydroxyindole | wikipedia.orgsynarchive.comnumberanalytics.comresearchgate.netyoutube.com |
Table 2: Contemporary Methods for Dihydroindole Synthesis
| Method | Key Features | Example Application | Reference |
| Palladium-Catalyzed Suzuki-Miyaura Coupling | C-C bond formation, high efficiency | Synthesis of 5-aryl-dihydroindoles | acs.orgwikipedia.orgmdpi.comlibretexts.org |
| Catalytic Hydrogenation | Reduction of indoles | Indole to dihydroindole | nih.gov |
| Transfer Hydrogenation | Mild reduction of indoles | N-H indoles to N-H indolines | nih.govrsc.org |
| Chemical Reduction | Use of reducing agents like NaBH3CN | 6-chloroindole to 6-chlorodihydroindole | chemicalbook.com |
Computational Chemistry and Theoretical Investigations of 5 3 Chlorophenyl 2,3 Dihydro 1h Indole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure, geometry, and energetic properties of a molecule. rsc.orgyoutube.com These methods provide a fundamental understanding of electron distribution and orbital interactions, which are key to a molecule's stability and chemical behavior. nih.gov
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying molecules of the size and complexity of dihydroindole derivatives. nih.gov This method is favored for its balance of computational cost and accuracy in describing electron correlation. nih.gov In studies of indole (B1671886) and its derivatives, DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), have been successfully used to optimize molecular geometries and predict various properties. researchgate.net These calculations are foundational, providing the optimized structure upon which further analyses of reactivity and electronic properties are built. nih.gov For instance, DFT has been used to investigate the structures of 2-aryl-5-nitro-1H-indole derivatives, where geometry optimization was performed using both PM3 and DFT at the B3LYP/6-31g* level. nih.gov Such studies provide the essential groundwork for understanding the structure-activity relationships within this class of compounds. nih.gov
Interactive Table: Representative DFT Functionals and Basis Sets in Indole Studies
| Functional | Basis Set | Common Application |
| B3LYP | 6-31G(d) | Geometry Optimization, MEP Calculations |
| B3LYP | 6-311++G(d,p) | HOMO-LUMO Analysis, Vibrational Frequencies |
| M06-2X | cc-pVTZ | Non-covalent Interactions, Thermochemistry |
| ωB97X-D | def2-TZVP | Long-range Interactions, Charge-transfer Excitations |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy and spatial distribution of these orbitals are critical in predicting a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). nih.gov
The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability, suggesting the molecule is more readily able to undergo electronic transitions. nih.gov In studies of related heterocyclic systems, the HOMO-LUMO gap has been used to explain charge transfer interactions within the molecule. academie-sciences.fr For a molecule like 5-(3-chlorophenyl)-2,3-dihydro-1H-indole, the HOMO is expected to be localized primarily on the electron-rich dihydroindole ring system, while the LUMO may have significant contributions from the chlorophenyl substituent, influencing its interaction with potential reaction partners. nih.govresearchgate.net
Interactive Table: Interpreting Frontier Molecular Orbital Data
| Parameter | Symbol | Significance |
| HOMO Energy | EHOMO | Represents the electron-donating ability of the molecule. |
| LUMO Energy | ELUMO | Represents the electron-accepting ability of the molecule. |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity, kinetic stability, and polarizability. nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactivity towards charged species. uni-muenchen.de MEP maps are color-coded: regions of negative potential (electron-rich), typically shown in red or yellow, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are prone to nucleophilic attack. researchgate.netyoutube.com Green areas represent neutral or van der Waals interaction zones. researchgate.net
For this compound, an MEP map would likely show negative potential around the nitrogen atom of the dihydroindole ring and the chlorine atom of the phenyl ring due to the high electronegativity of these atoms. researchgate.netbhu.ac.in Conversely, the hydrogen atom attached to the nitrogen and other hydrogens on the aromatic rings would likely exhibit positive potential. bhu.ac.in This analysis is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding. uni-muenchen.debhu.ac.in
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by transforming the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. wikipedia.org This method quantifies delocalization effects and hyperconjugative interactions by examining the "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. wikipedia.orgwisc.edu
Molecular Docking Studies for Receptor-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme, to form a stable complex. nih.govderpharmachemica.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's biological activity. espublisher.com The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding energy. nih.gov
For this compound, docking studies would be used to model its interaction with specific biological targets. For example, indole derivatives have been studied as inhibitors of various enzymes. derpharmachemica.comnih.gov A typical docking study would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the receptor's active site. nih.gov For instance, the nitrogen atom of the dihydroindole ring could act as a hydrogen bond acceptor, while the aromatic rings could engage in pi-pi stacking or hydrophobic interactions. nih.govnih.gov The results, often presented as a binding energy or score, help to rank potential drug candidates and guide the design of more potent analogs. nih.govthesciencein.org
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations use classical mechanics to simulate the atomic motions of a system over time, providing insights into the conformational flexibility of the ligand and receptor, the stability of the binding complex, and the kinetics of binding. mdpi.commdpi.com
In Silico Prediction of Relevant Pharmacokinetic Parameters
Computational tools are instrumental in forecasting the pharmacokinetic profile of a drug candidate, offering a preliminary assessment before extensive in vitro and in vivo studies are undertaken.
The metabolic transformation of a compound is a critical determinant of its efficacy and duration of action. In silico metabolism prediction tools, such as MetaSite, can forecast the likely sites of metabolism by considering the lability of hydrogen atoms and the compound's orientation within the active sites of metabolic enzymes like Cytochrome P450 (CYP) isoforms. nih.gov For this compound, several metabolic pathways can be anticipated based on its chemical structure and studies of related indoline-containing compounds. nih.gov
The primary sites of metabolism are likely to be the aromatic rings and the dihydroindole nucleus. Aromatization of the indoline (B122111) ring to an indole structure is a potential metabolic pathway, as observed with other indoline derivatives. nih.gov Hydroxylation is another major metabolic route, potentially occurring on the chlorophenyl ring or the benzene (B151609) ring of the dihydroindole moiety. The precise position of hydroxylation is influenced by the electronic effects of the substituents and steric accessibility.
The table below outlines the plausible metabolic transformations for this compound, predicted using computational models and knowledge from analogous structures.
| Predicted Metabolic Pathway | Predicted Metabolite(s) | Predicted Enzyme Family |
| Aromatic Hydroxylation | 5-(3-chloro-X-hydroxyphenyl)-2,3-dihydro-1H-indole | Cytochrome P450 (CYP2D6, CYP3A4) |
| 5-(3-chlorophenyl)-X-hydroxy-2,3-dihydro-1H-indole | Cytochrome P450 (CYP1A2, CYP2C9) | |
| Dehydrogenation | 5-(3-chlorophenyl)-1H-indole | Cytochrome P450 (CYP3A4) |
| N-Dealkylation (if substituted) | Not applicable for the parent compound | - |
This table presents hypothetical metabolic pathways based on computational predictions for structurally similar compounds.
Theoretical Frameworks for Structure-Activity Relationship Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com These models are built upon molecular descriptors that quantify various physicochemical properties of the molecules.
For this compound and its analogues, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed to understand the structural requirements for a specific biological activity. nih.gov These methods align a set of molecules and calculate their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The resulting field values are then correlated with biological activity using partial least squares (PLS) analysis. nih.gov
The insights gained from such models are typically visualized as contour maps, highlighting regions where modifications to the molecular structure are likely to enhance or diminish activity. mdpi.com For instance, a QSAR model might reveal that bulky substituents are favored in one region, while electronegative groups are preferred in another. Such information is pivotal for the rational design of new, more potent derivatives. nih.govnih.gov
The following table illustrates a hypothetical QSAR model for a series of 5-phenyl-2,3-dihydro-1H-indole derivatives, showcasing the types of descriptors that could be relevant for predicting a specific biological activity.
| Molecular Descriptor | Correlation with Activity | Interpretation |
| LogP (Lipophilicity) | Positive | Increased lipophilicity may enhance membrane permeability and target engagement. |
| Molecular Weight | Negative | Lower molecular weight might be favorable for better pharmacokinetics. |
| Dipole Moment | Positive | A higher dipole moment could indicate stronger interactions with a polar binding site. |
| Steric Bulk (at specific positions) | Positive/Negative | The effect of steric bulk is region-dependent, indicating a defined binding pocket. |
| Electronegativity (at specific positions) | Positive/Negative | Highlights the importance of electrostatic interactions for binding affinity. |
This table represents a hypothetical QSAR model to illustrate the concept. The actual correlations would depend on the specific biological target and the dataset of compounds.
Structure Activity Relationship Sar Studies of 5 3 Chlorophenyl 2,3 Dihydro 1h Indole Analogues
Impact of Substituent Position and Nature (e.g., Chlorine, Phenyl) on Biological Activity
The position and electronic nature of substituents on both the phenyl ring and the indole (B1671886) core are determinant factors for the biological activity of this class of compounds. The presence of a chlorine atom, in particular, has been shown to significantly modulate the efficacy and selectivity of various heterocyclic compounds, an observation that provides valuable insights into the SAR of 5-(3-chlorophenyl)-2,3-dihydro-1H-indole analogues.
Research on related heterocyclic structures demonstrates the critical importance of the chlorine atom's position. For instance, in a series of 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogues, the placement of a chlorine atom at the ortho, meta, or para position of the phenyl rings systematically altered their cytotoxic effects against various cancer cell lines. nih.gov Specifically, this modification was explored to understand the functional importance of the chlorine group's substitution pattern for cytotoxic properties. nih.gov
Similarly, studies on N-phenyl-substituted cinnamanilides have shown that the position of substituents on the anilide ring significantly influences lipophilicity and, consequently, antiplasmodial activity. mdpi.com Compounds substituted at the ortho positions displayed a distinct and steeply increasing trend in activity compared to those substituted at meta or para positions. mdpi.com In another study on pyrimido[4,5-b]indole derivatives, moving a substituent on the N-phenyl ring from the para- to the meta-position resulted in a 6- to 7-fold decrease in VEGFR-2 inhibitory potency. nih.gov These findings underscore that the 3-chloro substitution on the phenyl ring of the title compound is likely a key determinant of its specific biological profile, and any positional changes would be expected to significantly alter its activity.
The following table summarizes SAR findings from analogous heterocyclic systems, illustrating the effect of substituent position on biological activity.
| Analogous Scaffold | Substituent Change | Impact on Biological Activity | Reference |
|---|---|---|---|
| Pyrimido[4,5-b]indole | Movement of phenyl substituent from 4-position to 3-position | 6- to 7-fold decrease in VEGFR-2 inhibition | nih.gov |
| 2,4-Diphenyl-5H-indeno[1,2-b]pyridine | Introduction of Chlorine at ortho, meta, or para positions of phenyl rings | Significant modulation of cytotoxic effects against T47D breast cancer cells | nih.gov |
| N-Phenyl Cinnamanilides | Ortho-substitution vs. Meta/Para-substitution | Ortho-substituted compounds showed a more pronounced increase in antiplasmodial activity with lipophilicity | mdpi.com |
| 5-HT2A Receptor Antagonists | Varied arylpiperazine moieties linked to a core | Significant differences in receptor binding affinity and antiplatelet aggregation activity | nih.gov |
Modifications of the Dihydroindole Core and Their Biological Consequences
Modifications to the 2,3-dihydro-1H-indole (indoline) core itself can lead to profound changes in biological activity. These alterations can range from simple substitutions on the ring to more complex changes in ring size or the fusion of additional heterocyclic systems.
In a study of receptor-interacting protein kinase 1 (RIPK1) inhibitors, the 5-(2,3-dihydro-1H-indol-5-yl) moiety was used as a key building block. nih.gov Structural optimization of this core, including substitutions at the 1-position of the dihydroindole ring, led to the identification of a highly potent inhibitor with excellent antimetastasis activity in a melanoma model. nih.gov This highlights the tractability of the dihydroindole core for developing potent therapeutic agents.
More drastic modifications, such as altering the size of adjacent rings, have also been explored. In a study on tetrahydro-γ-carbolines (a related fused indole system), expanding the piperidine (B6355638) ring to a seven-membered tetrahydroazepino-indole ring resulted in a significant 38-fold drop in potency for rescuing mutant CFTR function. nih.gov This suggests that the rigidity and conformation of the dihydroindole core and its adjacent structures are critical for optimal biological function.
Furthermore, the synthesis of indoline (B122111) spiropyrans represents a major modification of the indoline structure. mdpi.com These modifications are used to create photochromic labels and probes, demonstrating that the dihydroindole core can be adapted for a wide range of applications beyond traditional pharmacology by altering its fundamental structure. mdpi.com
| Core Modification | Example System | Biological Consequence | Reference |
|---|---|---|---|
| Substitution on the Indoline Nitrogen (N1) | 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidines | Led to potent RIPK1 inhibitors with in vivo antimetastasis activity | nih.gov |
| Ring Size Expansion | Tetrahydro-γ-carbolines | Expansion from a 6-membered to a 7-membered fused ring caused a 38-fold drop in potency | nih.gov |
| Spiro-fusion | Indoline Spiropyrans | Creates photo-sensitive compounds for use as molecular probes | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Dihydroindole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov While specific QSAR models for this compound are not prominently available in the literature, the methodology has been successfully applied to a wide range of related heterocyclic structures, providing a framework for how such a model could be developed.
The goal of a QSAR study is to create a predictive model that can estimate the activity of novel, unsynthesized compounds. nih.gov This is achieved by calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) and correlating them with experimentally determined biological activity using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN). nih.gov
For example, a QSAR study on pyrimidine (B1678525) derivatives as VEGFR-2 inhibitors found that a non-linear ANN model was more powerful than an MLR model in predicting pharmacological activity, highlighting the complex relationships that can govern SAR. nih.gov In another study on phenol (B47542) derivatives, QSAR models were built using quantum chemical descriptors, and the reliability was certified through various computational methods. nih.gov Similarly, a QSAR model for flavonoid-based pancreatic lipase (B570770) inhibitors was developed that could successfully screen for novel, potent natural products. mdpi.com These examples demonstrate the utility of QSAR in drug discovery for heterocyclic compounds, suggesting that a focused QSAR study on a series of 5-aryl-dihydroindole analogues could effectively guide the synthesis of more potent derivatives.
SAR Insights Derived from Molecular Docking and Other Computational Approaches
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein. This method provides crucial insights into the SAR of a compound series by visualizing the specific molecular interactions that drive binding affinity and biological activity.
For analogues of this compound, docking studies would be instrumental in understanding how the compound fits into the binding site of a biological target, such as a protein kinase. nih.govthesciencein.org For example, docking studies on 1,3,5-trisubstituted-1H-pyrazole derivatives as kinase inhibitors revealed that the core scaffold established key interactions with vital amino acids within the active pockets of ERK and RIPK3 kinases, securing the inhibitors in place. nih.gov
The 3-chlorophenyl group of the title compound is expected to play a significant role in these interactions. Docking studies on other chloro-substituted compounds have shown that the chlorine atom can participate in specific interactions, such as halogen bonds, that enhance binding affinity. nih.gov A study on 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one provides a relevant example of how a chlorophenyl group can be oriented within a binding site to influence activity. poorvam.com
Furthermore, docking studies on 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids against the EGFR protein target helped to predict the binding interactions responsible for their activity. researchgate.net Such studies can rationalize observed SAR data, for instance, why one isomer is more potent than another, and can guide the design of new analogues with improved binding characteristics.
In Vitro Pharmacological Profiling and Mechanistic Elucidation of 5 3 Chlorophenyl 2,3 Dihydro 1h Indole
Target Identification and Receptor Binding Affinity Studies
The initial step in characterizing a novel compound involves identifying its biological targets and quantifying its binding affinity. The 2,3-dihydroindole core is a recognized pharmacophore that can be modulated to interact with various receptors. nih.gov For instance, derivatives of the 2,3-dihydroindole scaffold have been synthesized and investigated for their potential as neuroprotective agents, particularly for their affinity towards melatonin (B1676174) receptors. nih.gov Melatonin and its analogs are known to exhibit a range of activities, including antioxidant, neuroprotective, and anticancer effects. nih.gov
While the broader class of 2,3-dihydroindoles is explored for neuroprotective properties, specific binding affinity data for 5-(3-chlorophenyl)-2,3-dihydro-1H-indole at various receptors is not extensively detailed in the available literature. Research into related indole (B1671886) structures suggests that substitutions on the indole ring are critical in defining receptor selectivity and affinity. nih.gov
Enzyme inhibition is a common mechanism of action for many therapeutic agents. Indole-based structures are known to be effective inhibitors of various enzymes, including cyclooxygenase (COX) and tryptophan hydroxylase (TPH). derpharmachemica.comnih.gov For example, certain food-derived carcinogenic heterocyclic amines with a pyrido[4,3-b]indole structure were found to inhibit TPH activity competitively and reversibly. nih.gov Similarly, numerous indole derivatives have been developed as selective inhibitors of COX-2, an enzyme implicated in inflammation. nih.gov
However, specific enzyme inhibition assays detailing the activity and mode of action for this compound are not specified in the reviewed scientific literature.
Determining whether a compound acts as an agonist (activator) or antagonist (blocker) at a specific receptor is crucial for understanding its pharmacological effect. For example, peptide antagonists of the neurokinin-1 receptor (NK1R), which is involved in mitogenic signaling in cancer cells, have been evaluated for their anticancer activity. researchgate.net
Specific data from receptor agonism or antagonism assays for this compound is not available in the provided search results.
Cell-Based Assays for Biological Activity
Cell-based assays provide a functional context for the biological activity of a compound, moving beyond simple binding or enzyme inhibition to assess its effects on living cells. Such assays are critical for evaluating properties like cytotoxicity, antiproliferative effects, and modulation of cellular pathways.
The indole scaffold is a frequent component of compounds designed as anticancer agents. evitachem.com A wide variety of indole derivatives have demonstrated antiproliferative and cytotoxic effects across numerous cancer cell lines. nih.govnih.gov For instance, certain 2,3-disubstituted indoles have shown cytostatic effects in apoptosis-resistant cancer cells, suggesting a potential utility against hard-to-treat malignancies. nih.gov Other studies on 5-chloro-indole derivatives revealed potent antiproliferative activity against several human cancer cell lines, in some cases exceeding the potency of the reference drug erlotinib. nih.gov
Despite the extensive research into the anticancer properties of the indole class, specific data from antiproliferative and cytotoxicity assays for this compound against a panel of cancer cell lines were not identified in the reviewed literature.
Table 1: Antiproliferative Activity of Related Indole Compounds (Note: Data for the specific compound this compound is not available. The table below shows representative data for other substituted indole derivatives to illustrate typical findings for this class of compounds.)
| Compound/Scaffold | Cancer Cell Line | Activity Metric (GI₅₀) | Reference |
|---|---|---|---|
| 5f (Scaffold A)¹ | Multiple | 29 nM | nih.gov |
| Erlotinib (Reference) | Multiple | 33 nM | nih.gov |
| C-3 Ether Indole B₆ | Multiple | Single-digit µM | nih.gov |
| This compound | N/A | Data not available | N/A |
¹Compound 5f is (E)-5-chloro-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-3-(2-methoxyvinyl)-1H-indole-2-carboxamide.
Inflammation is a key pathological process in many diseases, and its modulation is a significant therapeutic goal. mdpi.com Indole derivatives are well-known for their anti-inflammatory properties, often acting through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) or signaling pathways such as NF-κB. derpharmachemica.commdpi.com The selective inhibition of COX-2 over COX-1 is a major strategy in developing anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov Research has demonstrated that synthetic indole derivatives can act as selective COX-2 inhibitors. nih.gov The NF-κB signaling pathway is another critical target, and its inhibition by natural or synthetic compounds can suppress the production of pro-inflammatory cytokines. mdpi.com
While the indole class of compounds is widely investigated for anti-inflammatory effects nih.gov, specific studies detailing the modulation of anti-inflammatory pathways like NF-κB or COX-2 by this compound were not found.
The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. nih.gov The indole ring is a privileged structure in the development of compounds with antibacterial and antifungal properties. nih.govmdpi.com Various synthetic strategies, such as creating hybrids of indole with other heterocyclic systems like 1,2,4-triazole, have yielded compounds with potent activity against bacterial and fungal strains. nih.gov For example, certain 5-chloro-3-phenyl-1H-indole derivatives have shown notable antimicrobial activity. researchgate.net
Specific data from antimicrobial or antifungal assays for this compound, including metrics such as Minimum Inhibitory Concentration (MIC), were not present in the reviewed scientific sources.
Table 2: Antimicrobial Activity of Related Indole Compounds (Note: Data for the specific compound this compound is not available. The table below shows representative data for other indole derivatives.)
| Compound/Derivative Class | Target Organism | Activity Metric (MIC) | Reference |
|---|---|---|---|
| Indole-1,2,4 Triazole Conjugates | Candida tropicalis | 2 µg/mL | nih.gov |
| 3-alkylidene-2-indolone derivatives | Staphylococcus aureus | 0.5 µg/mL | mdpi.com |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.98 µg/mL | nih.gov |
| This compound | N/A | Data not available | N/A |
Antiviral Activity Evaluation (e.g., Anti-HIV)
The indole scaffold is a key component in numerous compounds with demonstrated antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). nih.govbenthamdirect.comingentaconnect.comnih.gov Indole derivatives have been shown to inhibit various HIV enzymes that are crucial for viral replication, such as reverse transcriptase, integrase, and protease. benthamdirect.comingentaconnect.com For example, Delavirdine, an indole-based non-nucleoside reverse transcriptase inhibitor, was approved for clinical use in combination with other antiretroviral therapies. nih.govbenthamdirect.comnih.gov
The mechanism of antiviral action for indole alkaloids can vary, including hindering viral multiplication within host cells, preventing viral adsorption to the host cell surface, or exerting a direct virucidal effect on extracellular virions. nih.govmdpi.com Some indole derivatives, specifically those with a carbaldehyde group at the 3-position, have exhibited significant inhibition of HIV-1 integrase and have also shown activity against mutant strains of reverse transcriptase, suggesting potential for dual-inhibitor development. indiandrugsonline.org Furthermore, isatin, an indole analog, and its derivatives have been described as broad-spectrum antiviral agents, with some hybrids showing potency against HIV. mdpi.com
Given that the indole nucleus is a recognized pharmacophore for anti-HIV activity, this compound could plausibly exhibit antiviral effects. However, specific in vitro studies are required to confirm and quantify any such activity against HIV or other viruses.
Table 1: Antiviral Activity of Selected Indole Derivatives
| Compound Class/Derivative | Virus Target | Mechanism of Action (if known) | Reference(s) |
| Indole Alkaloids | Influenza Virus, HCV, HIV-1, Dengue Virus | Hindering viral multiplication, adsorption, or direct virucidal effect. | nih.gov |
| Delavirdine | HIV-1 | Non-nucleoside reverse transcriptase inhibitor. | nih.govbenthamdirect.comnih.gov |
| Indole-3-carbaldehyde Derivatives | HIV-1 | Integrase and reverse transcriptase inhibition. | indiandrugsonline.org |
| Isatin Derivatives | Influenza H1N1, HSV-1, COX-B3, HIV | Broad-spectrum antiviral. | mdpi.com |
Neuroprotective Activity Assays
Indole-based compounds are actively investigated for their neuroprotective potential, owing to their diverse biological activities that can combat the complex mechanisms of neurodegenerative diseases, such as oxidative stress, neuroinflammation, and protein misfolding. mdpi.comhilarispublisher.comnih.gov The indole nucleus is a core structure in endogenous molecules like serotonin (B10506) and melatonin, which have known roles in neurological function. hilarispublisher.com
Synthetic indole derivatives have demonstrated neuroprotective effects in various assays. mdpi.comnih.govmdpi.com For instance, a monoterpenoid indole alkaloid, nauclediol, showed neuroprotective potential against amyloid-beta-induced cytotoxicity and LPS-induced neuroinflammation in SH-SY5Y neuroblastoma cells. mdpi.com Other synthetic indole-phenolic hybrids have exhibited strong antioxidant and cytoprotective effects, countering reactive oxygen species (ROS) generated by amyloid-beta peptide and promoting its disaggregation. nih.govnih.gov The mechanisms underlying these neuroprotective actions often involve the modulation of multiple targets, including inhibition of cholinesterases and monoamine oxidases, as well as antioxidant and anti-inflammatory activities. mdpi.comhilarispublisher.commdpi.com
While direct assays on this compound are not available, its indole core suggests it could be a candidate for neuroprotective activity evaluation. Assays to determine its efficacy would include testing its ability to protect neuronal cells from toxins, reduce oxidative stress, inhibit protein aggregation, and modulate inflammatory pathways. hilarispublisher.commdpi.comnih.gov
Table 2: Neuroprotective Activities of Selected Indole-Based Compounds
| Compound/Class | In Vitro Model | Observed Effect | Potential Mechanism | Reference(s) |
| Nauclediol | SH-SY5Y cells | Protection against Aβ-induced cytotoxicity & LPS-induced neuroinflammation. | Cholinesterase inhibition. | mdpi.com |
| Indole-phenolic hybrids | SH-SY5Y cells | Protection against Aβ-induced cytotoxicity and ROS. | Antioxidant, metal-chelating, anti-aggregation. | nih.govnih.gov |
| Tryptophan-based analogs | N/A | BChE inhibition. | Interaction with key amino acids in the enzyme active site. | mdpi.com |
Elucidation of Molecular Mechanisms of Action
The biological activities of indole derivatives are often the result of their interaction with multiple cellular signaling pathways. nih.govnih.govbenthamdirect.comingentaconnect.com Based on studies of structurally related compounds, several potential mechanisms of action can be postulated for this compound.
Tubulin Polymerization Inhibition: A significant number of indole-containing molecules have been identified as potent inhibitors of tubulin polymerization. tandfonline.comnih.govtandfonline.comnih.gov By binding to tubulin, typically at the colchicine (B1669291) binding site, these compounds disrupt the dynamic equilibrium of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govrsc.org Aroylindoles, arylthioindoles, and other indole derivatives have shown IC50 values in the nanomolar to low micromolar range for both antiproliferative activity and tubulin polymerization inhibition. tandfonline.comnih.gov
Protein Kinase Inhibition: The indole scaffold is a privileged structure in the design of protein kinase inhibitors, which are crucial targets in cancer therapy. nih.govnih.govtandfonline.com Indole derivatives have been developed to target a wide array of kinases, including tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases (e.g., CDK, PI3K, AKT), thereby inhibiting cell proliferation. nih.govnih.govtandfonline.comacs.org The specific kinase inhibition profile is determined by the substitution pattern on the indole ring. nih.govnih.gov
Apoptosis Induction: A primary mechanism through which many indole compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.govbenthamdirect.comingentaconnect.comingentaconnect.com This is often a downstream consequence of other mechanistic actions like tubulin inhibition or kinase inhibition. Indoles can modulate multiple signaling pathways that regulate apoptosis, such as the NF-κB pathway, and affect the expression of key proteins like survivin. nih.govbenthamdirect.comingentaconnect.com
ROS Pathway Modulation: Reactive oxygen species (ROS) act as signaling molecules and are involved in various cellular processes, including apoptosis. nih.govnih.gov The generation of ROS is a known mechanism by which some chemotherapeutic agents induce cell death. While indole derivatives themselves can act as antioxidants, they can also function as pro-oxidants under certain conditions, leading to cellular damage and apoptosis. ingentaconnect.com The presence of a chlorophenyl group, as in this compound, is a feature found in some compounds that act in a ROS-dependent manner.
Metabolic Stability Studies in In Vitro Systems
The metabolic stability of a compound is a critical parameter in drug discovery, as it influences its pharmacokinetic profile, such as half-life and bioavailability. researchgate.netnih.gov In vitro models are essential for early assessment of a compound's susceptibility to metabolism. researchgate.netnih.gov
Liver microsomes are a standard in vitro tool for assessing metabolic stability because they contain a high concentration of key drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. nih.gov In a typical microsomal stability assay, the test compound is incubated with liver microsomes (often from human or other preclinical species) and a cofactor like NADPH to initiate the metabolic reactions. nih.govfrontiersin.org The concentration of the parent compound is measured over time using techniques like LC-MS/MS. researchgate.net
From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. researchgate.net A short half-life indicates rapid metabolism, which may lead to low in vivo exposure, while a very long half-life could lead to drug accumulation and potential toxicity. researchgate.net While specific data for this compound is not available, studies on other indole derivatives have shown that metabolic stability can be highly dependent on the substitution pattern on the indole ring. For example, introducing electron-withdrawing or electron-donating groups can significantly alter the metabolic half-life. nih.gov
Table 3: Representative Data from a Microsomal Stability Assay
This table presents hypothetical data to illustrate the typical output of such an assay.
| Compound | Species | t½ (min) | CLint (µL/min/mg protein) |
| This compound | Human | Data not available | Data not available |
| Verapamil (Control) | Human | 25 | 27.7 |
| Imipramine (Control) | Human | 45 | 15.4 |
Identifying the major metabolites of a drug candidate is crucial for understanding its clearance pathways and assessing the potential for active or toxic metabolites. researchgate.net These studies are typically conducted using the same in vitro systems as stability assays, such as liver microsomes or hepatocytes. researchgate.net
For indole-based compounds, metabolism often occurs on the indole ring itself. nih.govmetabolon.combiocrates.com Common metabolic transformations include oxidation at the 2- and 3-positions of the pyrrole (B145914) ring, which can lead to ring cleavage and further degradation. nih.gov Hydroxylation can also occur at various positions on the benzene (B151609) portion of the indole nucleus. The gut microbiota can also play a significant role in the metabolism of tryptophan to produce indole and its derivatives, which are then absorbed and further metabolized in the liver. metabolon.combiocrates.comfrontiersin.org
Specific metabolites for this compound have not been reported in the available literature. An analytical investigation, likely using high-resolution mass spectrometry, would be required to identify the structures of its metabolites formed in systems like human liver microsomes. researchgate.netresearchgate.net
Future Perspectives and Research Directions for 5 3 Chlorophenyl 2,3 Dihydro 1h Indole
Design and Synthesis of Novel Dihydroindole Analogues with Enhanced Potency or Selectivity
The development of novel analogues of 5-(3-chlorophenyl)-2,3-dihydro-1H-indole is a critical step towards optimizing its therapeutic potential. Future synthetic efforts will likely focus on modifying key positions of the dihydroindole ring and the pendant chlorophenyl group to explore the structure-activity relationships (SAR).
Key synthetic strategies for generating a library of analogues would include established and emerging methodologies in heterocyclic chemistry. The core 5-aryl-dihydroindole structure can be assembled through several reliable routes, which can be adapted for diversification.
One of the most powerful and versatile methods for creating the C5-aryl bond is the Suzuki-Miyaura cross-coupling reaction . This would typically involve the coupling of a 5-bromo- or 5-iodo-2,3-dihydro-1H-indole derivative with 3-chlorophenylboronic acid. The dihydroindole starting material can be protected at the nitrogen (e.g., with a Boc group) to improve solubility and reactivity. This approach allows for the late-stage introduction of the aryl group, making it highly amenable to creating a diverse library of analogues by simply changing the boronic acid partner.
Another classical approach is the Fischer indole (B1671886) synthesis , followed by reduction of the indole to the dihydroindole. For the synthesis of 5-(3-chlorophenyl)-1H-indole, this would involve the reaction of (4-(3-chlorophenyl)phenyl)hydrazine with a suitable ketone or aldehyde, followed by acid-catalyzed cyclization. The resulting indole can then be reduced to the dihydroindole using various reducing agents, such as sodium cyanoborohydride or catalytic hydrogenation.
Further diversification of the scaffold can be achieved by:
Substitution on the Dihydroindole Nitrogen (N1): Alkylation, acylation, or arylation at the N1 position can significantly impact the compound's physicochemical properties and biological activity. These modifications can be readily achieved using standard protocols.
Substitution on the Phenyl Ring: The 3-chloro substituent on the phenyl ring can be moved to the 2- or 4-position, or replaced with other functional groups (e.g., fluoro, bromo, methyl, methoxy) to probe the electronic and steric requirements for optimal activity.
Substitution at other positions of the Dihydroindole Core: Introducing substituents at the C2, C3, C4, C6, or C7 positions could further refine the pharmacological profile.
The following table outlines potential synthetic routes for generating analogues of this compound:
| Reaction Type | Starting Materials | Key Reagents | Product Type | Potential for Diversification |
| Suzuki-Miyaura Coupling | 5-Bromo-1-Boc-2,3-dihydro-1H-indole, 3-Chlorophenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-(3-chlorophenyl)-1-Boc-2,3-dihydro-1H-indole | High: a wide variety of boronic acids can be used. |
| Fischer Indole Synthesis | (4-(3-chlorophenyl)phenyl)hydrazine, Acetaldehyde | Acid catalyst (e.g., H₂SO₄, PPA) | 5-(3-chlorophenyl)-2-methyl-1H-indole | Moderate: depends on the availability of substituted hydrazines and carbonyl compounds. |
| Reduction of Indole | 5-(3-chlorophenyl)-1H-indole | NaBH₃CN, H₂/Pd/C | This compound | Not for diversification, but a key step after indole synthesis. |
| N-Alkylation | This compound | Alkyl halide, Base (e.g., NaH) | 1-Alkyl-5-(3-chlorophenyl)-2,3-dihydro-1H-indole | High: a wide range of alkylating agents can be used. |
Advanced Mechanistic Studies and Target Validation in Complex Biological Systems
A critical future direction for this compound is the elucidation of its mechanism of action and the identification of its specific molecular targets. While the biological activity of this specific compound is not yet well-defined in the scientific literature, the broader class of indole and dihydroindole derivatives has been shown to interact with a wide range of biological targets, suggesting several potential avenues for investigation.
Related indole-based compounds have demonstrated activities including, but not limited to, anticancer, antiviral, anti-inflammatory, and neuroprotective effects. nih.govnih.gov For instance, some 2-phenyl-indole derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. omicsonline.org Other indole derivatives act as inhibitors of key enzymes such as kinases (e.g., EGFR, VEGFR) or as modulators of nuclear receptors. nih.gov
Given the structural features of this compound, particularly the presence of the chlorophenyl group which is common in centrally active agents, it is plausible that it may interact with targets in the central nervous system (CNS). For example, the structurally unrelated compound mazindol, which also contains a 4'-chlorophenyl group, is known to inhibit the neuronal uptake of norepinephrine. researchgate.net This suggests that monoamine transporters could be a potential target class for investigation.
Future mechanistic studies should employ a multi-pronged approach:
High-Throughput Screening (HTS): Screening the compound against large panels of recombinant enzymes and receptors will be a crucial first step to identify potential biological targets.
Phenotypic Screening: Assessing the compound's effects in various cell-based assays (e.g., cancer cell proliferation, neuronal cell viability, inflammatory cytokine production) can provide valuable clues about its biological function.
Affinity-Based Target Identification: Techniques such as affinity chromatography or chemical proteomics can be used to isolate the binding partners of the compound from cell lysates.
In Vitro and In Vivo Validation: Once putative targets are identified, their interaction with the compound must be validated using a suite of biophysical (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) and cellular assays. Subsequent in vivo studies in relevant animal models will be necessary to confirm the physiological relevance of the identified target engagement.
The following table summarizes potential biological targets for this compound based on the activities of related compounds:
| Potential Target Class | Example Targets | Therapeutic Area | Rationale based on Related Compounds |
| G-Protein Coupled Receptors (GPCRs) | Serotonin (B10506) receptors, Dopamine (B1211576) receptors | CNS disorders, Mood disorders | The indole scaffold is a common feature in many GPCR ligands. |
| Ion Channels | Voltage-gated sodium channels, Calcium channels | Epilepsy, Pain | Some heterocyclic compounds show ion channel modulating activity. |
| Enzymes (Kinases) | EGFR, VEGFR, CDKs | Cancer | Many kinase inhibitors incorporate indole or indoline (B122111) scaffolds. nih.gov |
| Transporters | Norepinephrine Transporter (NET), Serotonin Transporter (SERT) | Depression, ADHD | The chlorophenyl moiety is present in some monoamine reuptake inhibitors. researchgate.net |
| Structural Proteins | Tubulin | Cancer | Certain indole derivatives are known to inhibit tubulin polymerization. omicsonline.org |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Dihydroindole Scaffolds
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and can be instrumental in advancing the development of drugs based on the this compound scaffold. These computational approaches can significantly accelerate the design-make-test-analyze cycle.
De Novo Design and Analogue Generation: AI algorithms can be trained on vast libraries of known bioactive molecules to generate novel dihydroindole analogues with desired properties. These models can explore a much larger chemical space than traditional medicinal chemistry approaches, suggesting innovative structures with a higher probability of being active and selective.
Prediction of Physicochemical and ADMET Properties: ML models can accurately predict key properties such as solubility, permeability, metabolic stability, and potential toxicity (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) for virtual compounds. This allows for the in silico filtering of large numbers of designed analogues, prioritizing those with the most promising drug-like profiles for synthesis and testing.
Target Prediction and Mechanistic Insights: As previously mentioned, computational tools can be used for in silico target fishing. By comparing the structural and electronic features of this compound to databases of compounds with known biological activities, these algorithms can generate hypotheses about its potential molecular targets. researchgate.net This can provide a valuable starting point for experimental validation.
Structure-Activity Relationship (SAR) Modeling: As biological data for a series of dihydroindole analogues becomes available, ML models can be built to understand the complex relationships between chemical structure and biological activity. These models can then guide the design of subsequent generations of compounds with improved potency and selectivity.
The integration of AI/ML into the research pipeline for this compound will undoubtedly streamline the discovery process, reduce the number of compounds that need to be synthesized and tested, and ultimately increase the chances of developing a successful therapeutic agent.
Q & A
Q. What interdisciplinary approaches (e.g., chemical engineering, materials science) could enhance scalability of indole-based synthesis?
- Methodological Answer : Membrane separation technologies () improve solvent recovery. Microreactor systems enable continuous flow synthesis, reducing batch variability (RDF2050104, RDF2050108) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
